N-Cbz-D-leucine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 523826. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

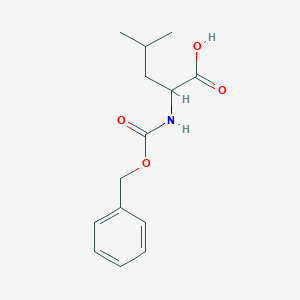

Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-10(2)8-12(13(16)17)15-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USPFMEKVPDBMCG-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426462 | |

| Record name | N-Cbz-D-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28862-79-5 | |

| Record name | N-Cbz-D-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Cbz-D-leucine chemical properties and structure

An In-depth Technical Guide to N-Cbz-D-leucine

Introduction

N-Carbobenzyloxy-D-leucine (this compound) is a protected amino acid derivative of D-leucine, an essential amino acid. The introduction of the benzyloxycarbonyl (Cbz or Z) group to the amine nitrogen makes it a crucial building block in synthetic organic chemistry, particularly in the field of peptide synthesis. The Cbz group serves as a robust protecting group, enabling controlled and sequential formation of peptide bonds, which is fundamental for the development of new therapeutic agents, peptidomimetics, and other complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

This compound, systematically named (2R)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid, consists of a D-leucine core where the amino group is protected by a benzyloxycarbonyl group.[1]

References

An In-depth Technical Guide to the Synthesis and Purification of N-Cbz-D-leucine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-Cbz-D-leucine, a crucial protected amino acid derivative utilized in peptide synthesis and various pharmaceutical research and development applications. This document outlines a detailed, step-by-step methodology for its preparation via the widely used Schotten-Baumann reaction, followed by protocols for its purification through both column chromatography and recrystallization. Quantitative data, including physical properties and characterization parameters, are summarized for easy reference. Furthermore, logical workflow diagrams are provided to visually represent the key experimental processes.

Introduction

N-Carbobenzoxy-D-leucine (this compound) is a derivative of the D-enantiomer of the essential amino acid leucine, where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This protection is a fundamental strategy in peptide synthesis, preventing the highly reactive amino group from participating in unwanted side reactions during peptide bond formation. The Cbz group is favored for its stability under a range of reaction conditions and its susceptibility to removal by catalytic hydrogenation, which allows for the selective deprotection of the amino group for subsequent coupling reactions. The use of the D-enantiomer is of particular interest in the development of peptidomimetics and other specialized pharmaceutical compounds to enhance metabolic stability and confer specific biological activities.

This guide serves as a practical resource for researchers and professionals, offering detailed experimental protocols and compiled data to facilitate the successful and efficient synthesis and purification of high-purity this compound in a laboratory setting.

Data Presentation

A summary of the key quantitative data for this compound is presented in the tables below for easy comparison and reference.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₉NO₄ | [1] |

| Molecular Weight | 265.30 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid or oil | [2] |

| Density | ~1.158 g/cm³ (predicted) | [2] |

| Boiling Point | 442.8 ± 38.0 °C (predicted) | [2] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone. Not miscible or difficult to mix with water. | [3] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [2] |

Table 2: Characterization Data for this compound

| Analysis | Data | Reference(s) |

| Purity | >97.0% (HPLC) | [2] |

| Specific Optical Rotation ([α]²⁰/D) | +20.2° (c=0.5g/100ml in Methanol) | [2] |

| pKa | 4.00 ± 0.21 (predicted) | [2] |

Note: Specific NMR data can vary slightly based on the solvent and instrument used. Researchers should always acquire and interpret their own analytical data for confirmation.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of this compound.

Synthesis of this compound via Schotten-Baumann Reaction

The synthesis of this compound is commonly achieved through the Schotten-Baumann reaction, which involves the acylation of the amino group of D-leucine with benzyl chloroformate (Cbz-Cl) under basic conditions.

Reaction Scheme:

Materials:

-

D-leucine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium hydroxide (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate or sodium sulfate

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

Dissolution of D-leucine: In a round-bottom flask equipped with a magnetic stirrer, dissolve D-leucine (e.g., 25 mmol) in a 10% (w/v) aqueous solution of sodium hydroxide (e.g., 10 mL). Cool the solution to -5°C using an ice-salt bath.

-

Addition of Benzyl Chloroformate: While vigorously stirring the cooled D-leucine solution, slowly and dropwise add benzyl chloroformate (e.g., 35 mmol). Concurrently, add a 10% (w/v) aqueous solution of sodium hydroxide dropwise to maintain the pH of the reaction mixture at approximately 8.

-

Reaction: After the complete addition of benzyl chloroformate, allow the reaction mixture to warm to 10°C and continue stirring for 15 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes) and visualized with a ninhydrin stain. The absence of a purple spot corresponding to the starting D-leucine indicates the completion of the reaction.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the aqueous phase with diethyl ether or ethyl acetate (e.g., 3 x 16 mL) to remove any unreacted benzyl chloroformate and other organic impurities. Discard the organic layers.

-

Cool the aqueous phase in an ice bath and acidify it to a pH of approximately 3 by the slow, dropwise addition of concentrated hydrochloric acid. The formation of a milky white precipitate or oil (the crude this compound) should be observed.

-

Extract the product from the acidified aqueous layer with ethyl acetate (e.g., 3 x 16 mL).

-

Combine the organic extracts and wash them sequentially with deionized water (e.g., 2 x 16 mL) and saturated brine solution (e.g., 1 x 16 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate for at least 10 hours.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound as a light yellow oil.

-

Purification of this compound

The crude product obtained from the synthesis can be purified by either column chromatography or recrystallization to achieve high purity.

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Ethyl acetate

-

Petroleum ether or hexanes

-

Chromatography column

-

Collection tubes

Procedure:

-

Column Packing: Prepare a silica gel column using a slurry of silica gel in a low-polarity solvent mixture (e.g., 5% ethyl acetate in petroleum ether).

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.

-

Elution: Elute the column with a gradient of ethyl acetate in petroleum ether (e.g., starting from 1:3 v/v).

-

Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound. A reported yield for this method is approximately 61.5%.

While this compound is often an oil at room temperature, it can sometimes be crystallized, or its salt derivatives can be recrystallized. For similar N-Cbz protected amino acids that are solids, recrystallization from a solvent system like ethyl acetate/petroleum ether or acetone/water is common.[4]

General Procedure for Recrystallization (if the crude product is a solid or can be induced to solidify):

-

Dissolution: Dissolve the crude product in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethyl acetate).

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period.

-

Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot solution to cool slowly to room temperature. The product should start to crystallize. To maximize the yield, the flask can be placed in an ice bath or refrigerator after initial crystal formation. If crystallization does not initiate, scratching the inside of the flask with a glass rod or adding a seed crystal can be helpful.

-

Isolation of Crystals: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the key experimental workflows.

Caption: Synthesis and Work-up Workflow for this compound.

Caption: Purification Workflow for this compound.

Conclusion

This technical guide has detailed the synthesis and purification of this compound, providing comprehensive experimental protocols and a compilation of relevant quantitative data. The presented Schotten-Baumann reaction for synthesis, followed by purification via column chromatography or recrystallization, offers a reliable and efficient pathway to obtain high-purity material essential for peptide synthesis and other applications in drug discovery and development. The inclusion of workflow diagrams and structured data tables aims to provide a clear and practical resource for researchers in the field. Adherence to these protocols, coupled with appropriate analytical characterization, will enable the consistent production of high-quality this compound.

References

Spectroscopic Profile of N-Cbz-D-leucine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Cbz-D-leucine, a critical building block in peptide synthesis and drug discovery. The document presents tabulated nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. It is important to note that for NMR and MS, the data for the L-enantiomer (N-Cbz-L-leucine) is considered a reliable proxy for the D-enantiomer, as these techniques do not differentiate between enantiomers under standard achiral conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The following tables present the proton (¹H) and carbon-13 (¹³C) NMR chemical shifts, typically recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | Phenyl-H |

| ~5.10 | s | 2H | Benzyl-CH₂ |

| ~4.35 | m | 1H | α-CH |

| ~1.65 | m | 1H | γ-CH |

| ~1.50 | m | 2H | β-CH₂ |

| ~0.95 | d | 6H | δ-CH₃ |

| ~5.30 | d | 1H | NH |

| ~11.0 | br s | 1H | COOH |

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~176.0 | COOH |

| ~156.0 | C=O (urethane) |

| ~136.5 | Phenyl-C (quaternary) |

| ~128.5 | Phenyl-CH |

| ~128.0 | Phenyl-CH |

| ~127.8 | Phenyl-CH |

| ~67.0 | Benzyl-CH₂ |

| ~53.0 | α-CH |

| ~41.5 | β-CH₂ |

| ~25.0 | γ-CH |

| ~22.5 | δ-CH₃ |

| ~22.0 | δ-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in this compound. The spectrum is typically acquired using an Attenuated Total Reflectance (ATR) accessory for solid samples.

Table 3: Key IR Absorption Bands for this compound [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Broad | O-H stretch (carboxylic acid) |

| ~3030 | Medium | C-H stretch (aromatic) |

| ~2960-2870 | Strong | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carboxylic acid & urethane) |

| ~1530 | Strong | N-H bend (amide II) |

| ~1250 | Strong | C-O stretch (urethane) |

| ~700-750 | Strong | C-H out-of-plane bend (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. Electron ionization (EI) or electrospray ionization (ESI) are common techniques.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 265 | Moderate | [M]⁺ (Molecular Ion) |

| 220 | Moderate | [M - COOH]⁺ |

| 108 | Strong | [C₇H₇O]⁺ (Tropylium ion derivative) |

| 91 | Very Strong | [C₇H₇]⁺ (Tropylium ion) |

| 86 | Moderate | [C₅H₁₂N]⁺ (Leucine immonium ion) |

| 44 | Moderate | [CO₂]⁺ |

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher ¹³C frequency NMR spectrometer.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more scans, depending on concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Reference: CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (ATR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid this compound directly onto the center of the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Accessory: Attenuated Total Reflectance (ATR) accessory.

-

Scan Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Resolution: 4 cm⁻¹.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

Mass Spectrometry

Sample Preparation (ESI):

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water mixture.

-

A small amount of formic acid (0.1%) can be added to promote protonation.

Instrument Parameters (ESI-MS):

-

Mass Spectrometer: An electrospray ionization mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Flow: 5-10 L/min.

-

Drying Gas Temperature: 200-300 °C.

-

Mass Range: m/z 50-500.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for this compound.

Caption: General workflow for spectroscopic analysis of this compound.

References

Analysis of N-Cbz-D-leucine Crystal Structure: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cbz-D-leucine, a protected form of the D-amino acid leucine, is a crucial building block in the synthesis of peptide-based therapeutics and other complex organic molecules. Understanding its three-dimensional structure at the atomic level is paramount for rational drug design, conformational analysis, and solid-state characterization. This technical guide provides a summary of the methodologies that would be employed in the determination of the crystal structure of this compound. While a specific, publicly available crystal structure for this compound could not be located after an extensive search of crystallographic databases, this document outlines the general experimental protocols and data analysis workflow that would be essential for such a study.

Introduction

The benzyloxycarbonyl (Cbz) protecting group is widely used in peptide synthesis to temporarily block the reactivity of the amine group of an amino acid. The D-enantiomer of leucine is of particular interest in the development of peptides with enhanced stability against enzymatic degradation. The precise spatial arrangement of the atoms within the this compound molecule, as would be revealed by single-crystal X-ray diffraction, dictates its intermolecular interactions and packing in the solid state. This information is critical for understanding its physical properties, such as solubility and melting point, and for computational modeling of its interactions with biological targets.

Experimental Protocols

The determination of the crystal structure of this compound would involve the following key steps:

Synthesis and Purification

This compound would first be synthesized or procured from a commercial supplier. High purity is essential for the growth of high-quality single crystals. Purification would typically be achieved by recrystallization or chromatography.

Crystallization

Growing single crystals suitable for X-ray diffraction is often the most challenging step. A general approach would involve:

-

Solvent Screening: A wide range of solvents and solvent mixtures would be screened to find conditions under which this compound has moderate solubility.

-

Crystallization Techniques: Several methods would be employed to induce crystallization from a supersaturated solution:

-

Slow Evaporation: The solvent is allowed to evaporate slowly from a solution of the compound, gradually increasing the concentration until crystals form.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): A drop of the compound's solution is allowed to equilibrate with a larger reservoir of a precipitant, leading to slow precipitation and crystal growth.

-

Cooling: A saturated solution at a higher temperature is slowly cooled, reducing the solubility of the compound and inducing crystallization.

-

Single-Crystal X-ray Diffraction Data Collection

Once suitable single crystals are obtained, the following procedure would be followed:

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) would be mounted on a goniometer head.

-

Data Collection: The crystal would be placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are recorded by a detector as the crystal is rotated. Data would be collected at a controlled temperature, often low temperatures (e.g., 100 K), to minimize thermal vibrations of the atoms.

Structure Solution and Refinement

The collected diffraction data would be processed to determine the crystal structure:

-

Unit Cell Determination and Space Group Assignment: The positions of the diffraction spots are used to determine the dimensions of the unit cell and the crystal's symmetry (space group).

-

Structure Solution: The intensities of the diffraction spots are used to determine the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods.

-

Structure Refinement: The initial atomic model is refined against the experimental data to improve the accuracy of the atomic positions, bond lengths, and bond angles.

Data Presentation (Hypothetical)

If the crystal structure data were available, it would be summarized in tables for clarity and comparison. Below are examples of the types of tables that would be generated.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for this compound.

| Parameter | Value (Example) |

| Empirical formula | C₁₄H₁₉NO₄ |

| Formula weight | 265.30 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a = 6.000(1) Å, α = 90° |

| b = 8.000(2) Å, β = 90° | |

| c = 15.000(3) Å, γ = 90° | |

| Volume | 720.0(2) ų |

| Z | 4 |

| Density (calculated) | 1.226 Mg/m³ |

| Absorption coefficient | 0.090 mm⁻¹ |

| F(000) | 568 |

| Crystal size | 0.30 x 0.20 x 0.10 mm³ |

| Theta range for data collection | 2.50 to 28.00° |

| Reflections collected | 5000 |

| Independent reflections | 1800 [R(int) = 0.04] |

| Completeness to theta = 25.242° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1800 / 0 / 175 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.110 |

| R indices (all data) | R1 = 0.060, wR2 = 0.125 |

| Largest diff. peak and hole | 0.30 and -0.25 e.Å⁻³ |

Table 2: Hypothetical Selected Bond Lengths (Å) and Angles (°) for this compound.

| Bond/Angle | Length (Å) / Degrees (°) |

| O1 - C1 | 1.310(3) |

| O2 - C1 | 1.210(3) |

| N1 - C2 | 1.450(3) |

| N1 - C7 | 1.340(3) |

| C2 - C3 | 1.530(4) |

| O2 - C1 - O1 | 125.0(2) |

| N1 - C2 - C1 | 110.0(2) |

| C7 - N1 - C2 | 120.0(2) |

Visualization of Experimental Workflow

The general workflow for crystal structure analysis is depicted below.

Molecular Structure Diagram

The molecular structure of this compound is shown below. A detailed crystal structure analysis would provide precise coordinates for each atom, allowing for the calculation of exact bond lengths and angles.

Conclusion

While the specific crystal structure of this compound is not currently available in the public domain, the methodologies for its determination are well-established. The synthesis of the pure compound, followed by rigorous crystallization trials and subsequent single-crystal X-ray diffraction analysis, would provide invaluable insights into its solid-state conformation and packing. Such data would be of significant benefit to researchers in the fields of medicinal chemistry, materials science, and drug development, aiding in the design of novel therapeutics and the understanding of the fundamental properties of this important chiral building block. It is hoped that future research will lead to the successful crystallization and structure determination of this compound.

The Enduring Guardian: An In-depth Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Cbz or Z) group, a stalwart in the arsenal of synthetic organic chemistry, has been an indispensable tool for researchers since its pioneering introduction by Max Bergmann and Leonidas Zervas in 1932.[1][2] Its advent marked a turning point in peptide synthesis, enabling the controlled, stepwise assembly of amino acids for the first time.[1][2] Despite the subsequent development of other prominent protecting groups like Boc and Fmoc, the Cbz group's unique stability profile and distinct deprotection pathways ensure its continued relevance in modern organic synthesis and drug development.[1] This technical guide provides a comprehensive exploration of the Cbz protecting group, delving into its core principles, detailed experimental protocols, quantitative data, and its strategic applications.

Core Principles of the Cbz Protecting Group

The primary function of the Cbz group is to temporarily mask the nucleophilic and basic properties of primary and secondary amines by converting them into significantly less reactive carbamates.[1][3] This protection is fundamental in multi-step syntheses, particularly in peptide chemistry, where it prevents undesired side reactions at the N-terminus during peptide bond formation.[1][3] The Cbz group can also be employed to protect other nucleophilic functional groups such as alcohols and thiols.[1][4]

A defining characteristic of the Cbz group is its remarkable stability across a broad spectrum of chemical conditions, including basic and most aqueous acidic media.[1][3] However, it can be selectively and cleanly removed under specific, mild conditions, most notably through catalytic hydrogenolysis.[1][3] This orthogonality to other common protecting groups, such as the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, is a cornerstone of its utility in complex synthetic strategies.[2]

Data Presentation: Quantitative Analysis of Cbz Group Transformations

The efficiency of the introduction and removal of the Cbz group is a critical factor in its widespread adoption. The following tables summarize representative quantitative data for these key transformations.

Table 1: Representative Yields for Cbz Protection of Various Amines

| Amine Substrate | Reagents and Conditions | Yield (%) |

| Glycine | Cbz-Cl, aq. Na2CO3, 0 °C | > 90 |

| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95 |

| Phenylalanine | Cbz-Cl, aq. NaHCO3, rt | > 90 |

| Benzylamine | Cbz-Cl, Et3N, CH2Cl2, 0 °C to rt | ~98 |

| Aniline | Cbz-Cl, Pyridine, CH2Cl2, 0 °C | ~92 |

Data compiled from representative literature.[2]

Table 2: Comparison of Cbz Deprotection Methods and Yields

| Cbz-Protected Substrate | Deprotection Method and Conditions | Typical Yield (%) | Key Advantages | Potential Limitations |

| Cbz-protected peptide | H₂, 10% Pd/C, MeOH, rt | >90 | Mild, neutral pH, clean byproducts (toluene and CO₂) | Incompatible with reducible functional groups (e.g., alkynes, alkenes, nitro groups); safety concerns with H₂ gas.[5] |

| Cbz-protected amino acid | 33% HBr in Acetic Acid, rt | Generally high | Rapid deprotection, useful for substrates incompatible with hydrogenolysis.[6] | Harsh, corrosive, and strongly acidic conditions; can affect other acid-labile protecting groups.[6] |

| Cbz-protected amine | Ammonium formate, Pd/C, MeOH, rt | High | Avoids the use of flammable H₂ gas, making it safer for larger-scale reactions.[5] | May require elevated temperatures for less reactive substrates. |

| Cbz-protected amine | 2-Mercaptoethanol, K₃PO₄, DMAc, 75 °C | High | Superior for substrates bearing sensitive functionalities incompatible with hydrogenolysis or strong acid.[7] | Requires elevated temperature and specific reagents. |

| Cbz-protected amine | AlCl₃, HFIP, rt | High | Cost-effective, safe, scalable, and tolerates reducible groups.[7] | Requires use of a specific fluorinated solvent. |

Mandatory Visualizations

Reaction Mechanisms and Workflows

Mechanism of Cbz Protection of an Amine.

Mechanism of Cbz Deprotection by Catalytic Hydrogenolysis.

Mechanism of Cbz Deprotection using HBr in Acetic Acid.

General Experimental Workflow for Cbz Deprotection.

Experimental Protocols

The following are representative experimental protocols for the introduction and removal of the Cbz protecting group.

Protocol 1: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)

This protocol describes a typical procedure for the protection of an amino group in an amino acid using benzyl chloroformate under aqueous basic conditions.[2]

Materials:

-

Amino acid (1.0 equivalent)

-

1 M aqueous solution of sodium carbonate (2.5 equivalents)

-

Benzyl chloroformate (Cbz-Cl) (1.1 equivalents)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate or dichloromethane

-

Anhydrous sodium sulfate

-

Ice bath, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) in a flask, with cooling in an ice bath.[2]

-

Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5 °C.[2]

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[2]

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.[2]

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[2]

-

Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).[2]

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[2]

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis

This protocol details the most common and mild method for the removal of the Cbz group using catalytic hydrogenation.[2][5]

Materials:

-

Cbz-protected compound (1.0 equivalent)

-

Methanol or ethanol

-

10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol %)

-

Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

-

Celite

-

Magnetic stirrer, filtration apparatus, rotary evaporator

Procedure:

-

Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[2]

-

Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).[2]

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times to ensure the atmosphere is saturated with hydrogen.[2]

-

Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).[2]

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet during handling.[2]

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and are easily removed during this step.[2]

Protocol 3: Cbz Deprotection using HBr in Acetic Acid

This protocol is a valuable alternative for substrates that are sensitive to hydrogenation conditions.[5][6]

Materials:

-

Cbz-protected compound

-

33% solution of hydrogen bromide (HBr) in glacial acetic acid

-

Diethyl ether

-

Magnetic stirrer, filtration apparatus

Procedure:

-

Dissolution: Dissolve the Cbz-protected compound in a 33% solution of HBr in acetic acid in a flask.[1]

-

Reaction: Stir the mixture at room temperature. The reaction time can vary from 20 minutes to a few hours, and should be monitored by TLC.[1][5]

-

Precipitation: Upon completion, add diethyl ether to the reaction mixture to precipitate the amine hydrobromide salt.[1]

-

Isolation: Isolate the precipitate by filtration or decantation.

-

Washing and Drying: Wash the solid with diethyl ether and dry under vacuum to yield the deprotected amine hydrobromide salt.[1]

The Role of the Cbz Group in Drug Development

The Cbz group continues to be a cornerstone in the synthesis of complex molecules within the pharmaceutical industry. Its stability and orthogonal deprotection characteristics are particularly valuable in the multi-step synthesis of peptides and other nitrogen-containing active pharmaceutical ingredients (APIs).[1][8]

In the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), the Cbz group plays a strategic role in the synthesis of the linker component.[9] PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ligase, leading to the ubiquitination and subsequent degradation of the target. The synthesis of the linker, which connects the target protein binder and the E3 ligase ligand, often requires a sophisticated protecting group strategy. The Cbz group allows for the protection of an amine functionality on the linker while other manipulations are carried out, often in the presence of acid-labile Boc groups.[9] The Cbz group can then be selectively removed at a later stage to reveal the amine for conjugation to one of the binding moieties.[9]

Furthermore, the tendency of Cbz-protected amino acids and peptide fragments to be crystalline can be a significant advantage in process development and manufacturing, simplifying purification through recrystallization, which is often more scalable and cost-effective than chromatography.[10]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Cbz-Protected Amino Groups [organic-chemistry.org]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

The Strategic Imperative of D-Amino Acids in Enhancing Peptide Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The therapeutic promise of peptides is often hampered by their inherent instability, primarily their susceptibility to rapid degradation by proteases in biological systems. This guide provides an in-depth technical exploration of a powerful strategy to overcome this limitation: the incorporation of D-amino acids. By substituting the naturally occurring L-amino acids with their non-superimposable mirror images, researchers can significantly enhance peptide stability, prolong in vivo half-life, and ultimately improve therapeutic efficacy. This document details the core principles, experimental methodologies, and practical applications of this critical drug development technique.

The Fundamental Advantage: Proteolytic Resistance

The primary rationale for incorporating D-amino acids into therapeutic peptides is to confer resistance to enzymatic degradation. Endogenous proteases, the enzymes responsible for peptide catabolism, exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds involving L-amino acids. The introduction of a D-amino acid creates a steric hindrance that is not recognized by the active site of these proteases, thereby protecting the peptide backbone from cleavage.[1] This enhanced stability leads to a longer circulation half-life and increased bioavailability.[2][3]

Quantitative Impact on Peptide Stability

The substitution of L-amino acids with their D-enantiomers has a quantifiable and often dramatic impact on peptide stability in the presence of proteases and serum. The following tables summarize key findings from various studies, illustrating the enhanced proteolytic resistance conferred by D-amino acid incorporation.

Table 1: Stability of Peptides with D-Amino Acid Substitutions in the Presence of Trypsin

| Peptide Sequence | Modification | Incubation Time with Trypsin | Remaining Peptide (%) | Analytical Method |

| Polybia-MPI (L-enantiomer) | None | 1 h | ~0% | RP-HPLC |

| D-MPI (all D-amino acid) | All L-amino acids replaced with D-amino acids | 6 h | 100% | RP-HPLC |

| L-peptide (granulysin fragment) | None | Not specified | Susceptible | Not specified |

| Peptides with D-amino acid substitutions | Partial or whole substitution with D-amino acids | Not specified | Highly stable | Not specified |

| OM19R (L-arginine and L-lysine) | None | 8 h (10 mg/mL trypsin) | Low activity | MIC Assay |

| OM19D (D-arginine and D-lysine) | L-Arg and L-Lys replaced with D-Arg and D-Lys | 8 h (10 mg/mL trypsin) | High activity (MIC = 16–32 µg/mL) | MIC Assay |

Data compiled from multiple sources, including studies on polybia-MPI and OM19R.[4][5]

Table 2: Stability of Peptides with D-Amino Acid Substitutions in Serum

| Peptide | Modification | Incubation Time in Serum | Remaining Peptide (%) | Serum Type | Analytical Method |

| Kn2-7 (L-enantiomer) | None | 24 h | 1.0% | 25% Human Serum | LC-MS |

| dKn2-7 (D-enantiomer) | All L-amino acids replaced with D-amino acids | 24 h | 78.5% | 25% Human Serum | LC-MS |

| KKVVFKVKFKK (L-enantiomer) | None | Not specified | Low | Not specified | Not specified |

| KKVVFKVKFKK diastereomers/enantiomer | D-amino acid substitutions | Not specified | Greatly improved | Not specified | Not specified |

| (L)-GLP1 | None | < 1 h with Proteinase K | 0% | In vitro with Proteinase K | Not specified |

| (D)-GLP1 | D-analog | 6 h with Proteinase K | ~80% | In vitro with Proteinase K | Not specified |

Data compiled from multiple sources, including studies on Kn2-7, KKVVFKVKFKK, and GLP-1 analogs.[6][7][8]

Conformational Consequences of D-Amino Acid Incorporation

The introduction of D-amino acids can significantly influence the secondary structure of a peptide. While in some cases, a single L-to-D substitution can be destabilizing to existing tertiary structures like α-helices and β-sheets, strategic placement can be used to induce or stabilize specific conformations, such as β-turns.[9][10] This conformational control is crucial for maintaining or even enhancing receptor binding and biological activity.

Circular Dichroism (CD) spectroscopy is a primary tool for assessing the conformational changes resulting from D-amino acid substitution. It measures the differential absorption of left- and right-circularly polarized light, providing a spectral fingerprint of the peptide's secondary structure.[2]

Experimental Protocols

In Vitro Protease Stability Assay using LC-MS

This protocol outlines a general method for assessing the stability of a peptide containing D-amino acids in the presence of a specific protease, such as trypsin, with analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

-

Test peptide (with D-amino acid substitutions) and L-enantiomer control peptide stock solutions (e.g., 1 mg/mL in a suitable solvent).

-

Protease stock solution (e.g., Trypsin at 1 µg/µL in 50 mM acetic acid).[11]

-

Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4).

-

Quenching solution (e.g., 10% trichloroacetic acid (TCA) or 1% formic acid in ethanol).[6][12]

-

LC-MS system.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, dilute the test peptide and control peptide in the reaction buffer to a final concentration (e.g., 0.1 mg/mL).[13]

-

Enzyme Addition: Add the protease stock solution to the peptide solution to initiate the reaction. A typical enzyme-to-substrate ratio is 1:20 to 1:100 (w/w).

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Points: At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw an aliquot of the reaction mixture.[14]

-

Quenching: Immediately add the quenching solution to the aliquot to stop the enzymatic reaction and precipitate the protease.

-

Sample Preparation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[12]

-

Analysis: Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated LC-MS method.[1][15]

-

Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the degradation kinetics and calculate the half-life (t½).

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

This protocol provides a general method for analyzing the secondary structure of a peptide containing D-amino acids.

Materials:

-

Purified peptide sample (at least 95% purity).[16]

-

CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7).[2]

-

Quartz cuvette (e.g., 1 mm path length).[3]

-

CD spectrophotometer.

Procedure:

-

Sample Preparation: Prepare a solution of the peptide in the CD buffer at a suitable concentration (e.g., 0.1-1 mg/mL for far-UV CD).[17] Prepare a corresponding buffer blank.

-

Instrument Setup: Purge the CD instrument with nitrogen gas. Set the desired temperature (e.g., 25°C).

-

Baseline Correction: Acquire a CD spectrum of the buffer blank in the far-UV region (typically 190-260 nm).

-

Sample Measurement: Acquire the CD spectrum of the peptide solution using the same instrument settings.

-

Data Processing: Subtract the buffer baseline spectrum from the peptide spectrum. Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity.

-

Secondary Structure Estimation: Analyze the processed CD spectrum using deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil content.[3]

Signaling Pathways and Experimental Workflows

The enhanced stability of D-amino acid-containing peptides makes them excellent candidates for modulating signaling pathways, particularly those involving G protein-coupled receptors (GPCRs).

GPCR Signaling Pathways

D-amino acid-substituted analogs of peptide hormones like Glucagon-Like Peptide-1 (GLP-1) and somatostatin are being actively investigated for the treatment of metabolic disorders and cancer, respectively. These peptides bind to their cognate GPCRs and initiate downstream signaling cascades.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting d-Amino Acids for Trypsin Cleavage Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. cigb.edu.cu [cigb.edu.cu]

- 12. benchchem.com [benchchem.com]

- 13. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 17. moodle2.units.it [moodle2.units.it]

An In-depth Technical Guide to N-Cbz-D-leucine (CAS Number: 28862-79-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Carbobenzyloxy-D-leucine (N-Cbz-D-leucine) is a protected form of the non-proteinogenic amino acid D-leucine. The attachment of the benzyloxycarbonyl (Cbz or Z) group to the amine functionality makes it an essential building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and the development of peptidomimetics. The incorporation of D-amino acids like D-leucine into peptide chains is a critical strategy to enhance the metabolic stability of peptide-based therapeutics by increasing their resistance to enzymatic degradation by proteases. This technical guide provides a comprehensive overview of the synthesis, purification, characterization, and applications of this compound for professionals in research and drug development.

Physicochemical Properties

This compound is typically a colorless to light yellow liquid or a white to off-white crystalline powder.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 28862-79-5 | [2] |

| Molecular Formula | C₁₄H₁₉NO₄ | [2] |

| Molecular Weight | 265.30 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid or white/off-white crystalline powder | [1] |

| Boiling Point | 442.8 °C (Predicted) | [4] |

| Density | 1.158 g/cm³ (Predicted) | |

| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF) and Dichloromethane (DCM). | |

| Storage | Sealed in a dry environment at 2-8°C. |

Synthesis and Purification

The most common method for the synthesis of this compound is the Schotten-Baumann reaction, which involves the acylation of the amino group of D-leucine with benzyl chloroformate under basic conditions.[5][6][7][8]

Experimental Protocol: Synthesis of this compound

This protocol is based on the general principles of the Schotten-Baumann reaction adapted for amino acids.

Materials:

-

D-Leucine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)

-

Dichloromethane (DCM) or Diethyl ether

-

Hydrochloric acid (HCl)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution of D-Leucine: In a round-bottom flask equipped with a magnetic stirrer, dissolve D-leucine (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.0 equivalents) or a saturated aqueous solution of sodium carbonate. Cool the solution to 0-5 °C in an ice bath.

-

Acylation: While vigorously stirring the cooled amino acid solution, slowly add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C. The reaction is exothermic.

-

Reaction Monitoring: Continue stirring the reaction mixture at 0-5 °C for 1-2 hours and then at room temperature for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous layer with dichloromethane or diethyl ether to remove any unreacted benzyl chloroformate and other non-polar impurities.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 with 2 M hydrochloric acid. This compound will precipitate out as a white solid or oil.

-

Extraction: Extract the product from the acidified aqueous layer with three portions of dichloromethane or ethyl acetate.

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Experimental Protocol: Purification by Crystallization

The crude this compound can be purified by crystallization to obtain a product of high purity.

Materials:

-

Crude this compound

-

Ethyl acetate

-

Hexane or Heptane

Procedure:

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature. To induce crystallization, you can add a non-polar solvent like hexane or heptane dropwise until the solution becomes slightly turbid.

-

Cooling: Place the flask in an ice bath or refrigerator to promote further crystallization.

-

Isolation: Collect the crystalline solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold hexane or heptane to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to obtain pure this compound.

References

- 1. This compound(28862-79-5) 1H NMR [m.chemicalbook.com]

- 2. This compound | C14H19NO4 | CID 7000099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Leucine, N-carboxy-, N-benzyl ester, L- | C14H19NO4 | CID 74840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 6. grokipedia.com [grokipedia.com]

- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 8. Schotten-Baumann_reaction [chemeurope.com]

An In-depth Technical Guide to N-Cbz-D-leucine: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Cbz-D-leucine, a crucial protected amino acid derivative. Below, we delve into its chemical and physical properties, detailed experimental protocols for its synthesis and use, and its significance in the development of peptide-based therapeutics.

Physicochemical Properties of this compound

This compound, also known as N-benzyloxycarbonyl-D-leucine or Z-D-leucine, is an important intermediate raw material for a variety of medicines and biotechnological applications.[1] Its primary role is in polypeptide synthesis, where the carbamoyl (Cbz) group serves to protect the amino functionality of D-leucine during peptide bond formation.[1][2][3]

The quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 265.30 g/mol | [4][5][6] |

| Molecular Formula | C₁₄H₁₉NO₄ | [1][4][5][6] |

| CAS Number | 28862-79-5 | [1][4][5] |

| IUPAC Name | (2R)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid | [5] |

| Appearance | Clear, colorless to almost colorless liquid | [1][4] |

| Density | 1.158 ± 0.06 g/cm³ (Predicted) | [1][4] |

| Boiling Point | 442.8 ± 38.0 °C (Predicted) | [1][4] |

| pKa | 4.00 ± 0.21 (Predicted) | [1][4] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [1][4] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in peptide synthesis are provided below. These protocols are foundational for researchers working with this compound.

Protocol 1: Synthesis of this compound

This protocol describes the protection of the amino group of D-leucine using benzyl chloroformate (Cbz-Cl) under alkaline conditions, a method adapted from standard amino acid protection procedures.[7][8]

Materials:

-

D-leucine

-

10% (w/v) Sodium hydroxide (NaOH) aqueous solution

-

Benzyl chloroformate (Cbz-Cl)

-

Ethyl acetate

-

2M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Reaction vessel, ice bath, separatory funnel, rotary evaporator

Methodology:

-

Dissolution: Dissolve D-leucine in the 10% NaOH solution in a reaction vessel. Cool the solution to 0-5°C in an ice bath.

-

Reaction: While maintaining the temperature and vigorously stirring, slowly and simultaneously add benzyl chloroformate and an equivalent amount of 10% NaOH solution. The pH of the reaction mixture should be maintained between 9 and 10.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction's completion using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous layer with ethyl acetate to remove any unreacted benzyl chloroformate.

-

Acidification: Cool the aqueous layer again in an ice bath and acidify to a pH of 2 by slowly adding 2M HCl. The product, this compound, will precipitate as an oil or solid.

-

Extraction: Extract the product from the aqueous layer using ethyl acetate (3x).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the final product.

Caption: Synthesis of this compound from D-leucine.

Protocol 2: Use of this compound in Peptide Synthesis (Coupling Step)

This protocol outlines a general procedure for coupling this compound to a resin-bound amino acid or peptide in solid-phase peptide synthesis (SPPS). This is a critical step in elongating a peptide chain.

Materials:

-

This compound

-

Peptide-resin with a free N-terminal amine

-

Coupling agents: Diisopropylcarbodiimide (DIC) or Dicyclohexylcarbodiimide (DCC)

-

Activating agent: Hydroxybenzotriazole (HOBt)

-

Solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Base for neutralization: Diisopropylethylamine (DIEA)

-

SPPS reaction vessel

Methodology:

-

Resin Preparation: Swell the peptide-resin in the appropriate solvent (DMF or DCM) within the SPPS reaction vessel.

-

Deprotection (if applicable): If the N-terminus of the resin-bound peptide is protected (e.g., with Fmoc or Boc), perform the necessary deprotection step to expose the free amine.

-

Neutralization: Wash the resin thoroughly and neutralize the N-terminal amine using a solution of DIEA in DMF.

-

Activation of this compound: In a separate container, dissolve this compound (typically 2-4 equivalents relative to the resin loading) in DMF. Add HOBt (1 equivalent to the amino acid) and then DIC (1 equivalent to the amino acid). Allow the activation to proceed for 10-15 minutes.

-

Coupling Reaction: Add the activated this compound solution to the reaction vessel containing the resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: Perform a Kaiser test (or another appropriate test) to check for the completion of the coupling reaction. A negative result (e.g., yellow beads in the Kaiser test) indicates a complete reaction.

-

Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next cycle of deprotection and coupling.

Caption: SPPS coupling step using activated this compound.

Significance in Drug Development: Enhancing Peptide Stability

The incorporation of D-amino acids, such as D-leucine from this compound, is a key strategy in modern drug development to improve the therapeutic properties of peptide-based drugs.[9] Natural proteases are stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. By introducing a D-amino acid into a peptide sequence, the peptide's resistance to enzymatic degradation is significantly increased.[9] This enhanced metabolic stability leads to a longer in-vivo half-life, improved bioavailability, and ultimately, a more effective therapeutic agent.

Caption: Rationale for using D-amino acids in drug development.

References

- 1. chembk.com [chembk.com]

- 2. nbinno.com [nbinno.com]

- 3. peptide.com [peptide.com]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 5. This compound | C14H19NO4 | CID 7000099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Leucine, N-carboxy-, N-benzyl ester, L- | C14H19NO4 | CID 74840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to N-Cbz-D-leucine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Cbz-D-leucine, a critical reagent in synthetic organic chemistry and drug development. It covers its fundamental properties, a detailed experimental protocol for its synthesis, and its primary application in peptide synthesis.

Core Concepts: IUPAC Nomenclature and Chemical Identity

This compound, a derivative of the amino acid D-leucine, is systematically named (2R)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid according to IUPAC nomenclature.[1] The "N-Cbz" designation refers to the N-terminal benzyloxycarbonyl protecting group, a crucial feature for its application in controlled chemical syntheses.

Common synonyms for this compound include N-benzyloxycarbonyl-D-leucine, Z-D-leucine, and Cbz-D-Leu-OH.[1] Its unique Chemical Abstracts Service (CAS) registry number is 28862-79-5 .[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for its handling, storage, and application in experimental settings.

| Property | Value |

| IUPAC Name | (2R)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid |

| CAS Number | 28862-79-5 |

| Molecular Formula | C₁₄H₁₉NO₄ |

| Molecular Weight | 265.30 g/mol |

| Appearance | Colorless to light yellow clear liquid or oil |

| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF), Dichloromethane (DCM), Chloroform, and Methanol. Insoluble or poorly miscible in water. |

Experimental Protocols

Synthesis of this compound via the Schotten-Baumann Reaction

The standard method for the N-protection of amino acids with the benzyloxycarbonyl (Cbz) group is the Schotten-Baumann reaction.[2] This procedure involves the acylation of the amino acid with benzyl chloroformate under basic aqueous conditions.

Materials:

-

D-leucine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Ethyl acetate or Dichloromethane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice bath

-

Stir plate and magnetic stir bar

-

Separatory funnel

Procedure:

-

Dissolution: Dissolve D-leucine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) or a 2M solution of sodium hydroxide in a flask, cooling the mixture in an ice bath.[2]

-

Addition of Benzyl Chloroformate: While vigorously stirring the cooled solution, slowly add benzyl chloroformate (1.1-1.2 equivalents) dropwise.[2][3] It is critical to maintain a low temperature (below 5 °C) during this addition to prevent unwanted side reactions.[2]

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours.[2]

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate and other non-polar impurities.[2]

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 2 by adding 1 M HCl.[2] The this compound product will precipitate out of the aqueous solution.

-

Extraction: Extract the product from the acidified aqueous solution using an organic solvent such as ethyl acetate or dichloromethane.[2]

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the final product, this compound.[2]

Applications in Peptide Synthesis

The primary and most critical application of this compound is as a protected amino acid building block in peptide synthesis. The benzyloxycarbonyl (Cbz) group effectively "masks" the nucleophilic amino group of D-leucine, preventing its uncontrolled reaction during the formation of peptide bonds. This allows for the stepwise and controlled assembly of a peptide chain with a defined sequence.

This compound is particularly valuable in the synthesis of peptides containing D-amino acids. The incorporation of D-amino acids can enhance the metabolic stability of peptide-based therapeutics by increasing their resistance to enzymatic degradation by proteases.[4]

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into a growing peptide chain using solid-phase peptide synthesis (SPPS). The following diagram illustrates a generalized workflow for this process.

This workflow outlines the key steps in SPPS, starting with the attachment of the first amino acid to a solid support, followed by iterative cycles of deprotection, washing, and coupling of subsequent amino acids. This compound is introduced in the final coupling step to yield an N-terminally protected peptide. The final steps involve the cleavage of the peptide from the resin and its purification.

References

Methodological & Application

N-Cbz-D-leucine in Solid-Phase Peptide Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptide structures is a critical strategy in modern drug design and development. N-Cbz-D-leucine, a protected form of the D-enantiomer of leucine, is a valuable building block in solid-phase peptide synthesis (SPPS) for enhancing the therapeutic potential of peptide-based drugs. This document provides detailed application notes and experimental protocols for the use of this compound in SPPS.

Application Notes: Enhancing Peptide Stability and Efficacy

The primary application for incorporating D-amino acids, such as D-leucine, is to increase the resistance of peptides to proteolysis by endogenous enzymes.[1] Peptides composed of naturally occurring L-amino acids are often rapidly degraded by proteases, which limits their in-vivo half-life and therapeutic efficacy. By strategically substituting an L-amino acid with its D-counterpart, the resulting peptide becomes less recognizable to these enzymes, leading to enhanced metabolic stability.[2][3]

A notable example is the modification of the antimicrobial peptide Brevinin-1OS (B1OS). A study comparing the parent peptide with analogues containing either an added L-leucine or D-leucine at the second position demonstrated that both modifications significantly enhanced antimicrobial potency. However, the D-leucine variant exhibited a superior therapeutic profile by also reducing toxicity to mammalian cells.[2]

While D-leucine is primarily utilized for its impact on peptide stability, its enantiomer, L-leucine, is a key signaling molecule in mammalian cells, potently activating the mTORC1 signaling pathway which is central to cell growth and proliferation.[2] This highlights the distinct roles that stereochemistry can play in the biological activity of peptides.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of this compound in SPPS and the impact of D-leucine incorporation on peptide activity.

Table 1: Typical Quantitative Parameters for Boc-SPPS

| Parameter | Typical Value | Notes |

| Resin Substitution | 0.4 - 0.8 mmol/g | Merrifield or PAM resin is commonly used for Boc-SPPS.[1] |

| Coupling Efficiency (per step) | >99% | Monitored by the Kaiser test for primary amines.[1] |

| Dipeptide Coupling Efficiency | ~95-98% | The coupling of dipeptides can be slower and may require longer reaction times or double coupling.[1] |

| Final Purified Peptide Yield | 20 - 40% | Post-purification yield of the final product.[1] |

Table 2: In Vitro Activity of D-leucine Modified Antimicrobial Peptide (Brevinin-1OS)

| Peptide | MIC vs. S. aureus (µM) | MIC vs. MRSA (µM) | MIC vs. E. faecalis (µM) | Hemolytic Activity (HC50, µM) |

| B1OS (Parent Peptide) | 32 | 64 | 64 | >128 |

| B1OS-L (L-leucine added) | 2 | 4 | 8 | 29.92 |

| B1OS-D-L (D-leucine added) | 2 | 4 | 8 | 74.5 |

Data adapted from a study on Brevinin-1OS and its analogues.[2][4]

Experimental Protocols

Below are detailed protocols for the incorporation of this compound into a peptide sequence using both Boc and Fmoc-based solid-phase peptide synthesis.

Protocol 1: Boc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide incorporating this compound using a Boc-based strategy on a Merrifield resin.

1. Resin Preparation and First Amino Acid Attachment:

-

Swell the Merrifield resin in dichloromethane (DCM) for 1-2 hours in a reaction vessel.

-

Wash the resin with dimethylformamide (DMF) (3x) and DCM (3x).

-

Attach the first Boc-protected amino acid to the resin via standard esterification procedures (e.g., cesium salt method).

2. Peptide Chain Elongation (Iterative Cycle):

-

Boc Deprotection:

-

Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

-

Wash the resin with DCM (3x) and isopropanol (1x), followed by DCM (3x).

-

-

Neutralization:

-

Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 5 minutes (2x).

-

Wash the resin with DCM (3x).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the next Boc-protected amino acid (3 equivalents), a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) (3 eq.), and an additive like 1-hydroxybenzotriazole (HOBt) (3 eq.) in DMF.

-

Add the coupling solution to the resin and shake for 2-4 hours.

-

Monitor the reaction completion with the Kaiser test. If the test is positive, repeat the coupling step.

-

Wash the resin with DMF (3x) and DCM (3x).

-

3. Incorporation of this compound:

-

Follow the peptide chain elongation cycle until the point of this compound addition.

-

After the final Boc deprotection and neutralization, prepare the coupling solution with this compound (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.

-

Add the solution to the resin and allow it to react for 2-4 hours, or until a negative Kaiser test is achieved. Double coupling may be necessary.

-

Wash the resin with DMF (3x) and DCM (3x).

4. Cleavage and Deprotection:

-

Wash the final peptide-resin with DMF (3x) and DCM (3x) and dry under vacuum.

-

Treat the resin with a cleavage cocktail, typically high-concentration TFA with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane), for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Wash the peptide precipitate with cold diethyl ether several times and dry under vacuum.

5. Purification and Analysis:

-

Dissolve the crude peptide in a suitable aqueous buffer.

-

Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final peptide.

Protocol 2: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the incorporation of this compound as the final N-terminal amino acid in an Fmoc-based SPPS strategy. The Cbz group will remain on the N-terminus of the final peptide.

1. Resin Preparation and First Amino Acid Loading:

-

Swell a suitable resin (e.g., Rink Amide or Wang resin) in DMF for 30-60 minutes.

-

Load the first Fmoc-protected amino acid onto the resin according to standard protocols for the chosen resin type.

2. Peptide Chain Elongation (Iterative Cycle):

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5-10 minutes (2x).

-

Wash the resin with DMF (5x) and DCM (3x).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the next Fmoc-protected amino acid (3 eq.), a coupling reagent such as HATU (2.9 eq.), and a base like DIEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected peptide-resin and shake for 1-2 hours.

-

Monitor the coupling completion using the Kaiser test.

-

Wash the resin with DMF (3x) and DCM (3x).

-

3. N-terminal Capping with this compound:

-

Perform the final Fmoc deprotection on the N-terminus of the growing peptide chain.

-

Prepare a coupling solution containing this compound (3 eq.), a suitable coupling reagent (e.g., HBTU, 3 eq.), HOBt (3 eq.), and DIEA (6 eq.) in DMF.

-

Add the coupling solution to the resin and react for 2-4 hours.

-

Wash the resin thoroughly with DMF (5x) and DCM (5x).

4. Side-Chain Deprotection and Cleavage from Resin:

-

Treat the peptide-resin with a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-4 hours. Note: The stability of the N-terminal Cbz group to 95% TFA can be a concern.[5] Shorter cleavage times or alternative cleavage cocktails may be necessary to preserve the Cbz group.

-

Follow the precipitation, purification, and analysis steps as described in the Boc-SPPS protocol.

Visualizations

Caption: General workflow for solid-phase peptide synthesis incorporating this compound.

Caption: Simplified overview of the L-leucine-mediated mTORC1 signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes: Solution-Phase Peptide Synthesis Using N-Cbz-D-leucine

Audience: Researchers, scientists, and drug development professionals.

Introduction: Solution-phase peptide synthesis (SPPS), though more traditional than its solid-phase counterpart, remains a valuable technique for the production of short peptides and for large-scale synthesis.[1][2] The success of this methodology hinges on the strategic use of protecting groups to prevent unwanted side reactions and ensure the formation of the desired peptide sequence.[3][4] The Carbobenzoxy (Cbz or Z) group, introduced by Bergmann and Zervas, was a foundational discovery that enabled controlled peptide chemistry.[5][6] It is stable under various conditions but can be cleanly removed by catalytic hydrogenolysis.[7][8]

These notes provide a detailed protocol for the solution-phase synthesis of a dipeptide using N-Cbz-D-leucine. The incorporation of D-amino acids, such as D-leucine, is a key strategy in modern drug development to enhance the metabolic stability and proteolytic resistance of peptide-based therapeutics, leading to longer in-vivo half-lives.[9]

Physicochemical and Reaction Data

The following tables summarize key properties of the starting material and typical quantitative data for the synthesis process.

Table 1: Physicochemical Properties of this compound

| Property | Description |

|---|---|

| Chemical Name | N-(Benzyloxycarbonyl)-D-leucine |

| Abbreviation | Cbz-D-Leu-OH |

| Molecular Formula | C₁₄H₁₉NO₄ |

| Molecular Weight | 265.31 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in organic solvents like DMF, DCM, and alcohols.[10] |

| N-Terminal Protection | Carbobenzoxy (Cbz) group.[5] |

| Application | A protected amino acid building block for peptide synthesis.[10] |

Table 2: Typical Reaction Conditions for Dipeptide Coupling

| Parameter | Condition | Rationale |

|---|---|---|

| This compound | 1.0 equivalent | Limiting Reagent |

| Amino Acid Ester HCl | 1.0 - 1.1 equivalents | C-terminal residue |

| Coupling Reagent (EDC) | 1.1 - 1.2 equivalents | Activates the carboxylic acid.[3] |

| Additive (HOBt) | 1.1 - 1.2 equivalents | Suppresses racemization and improves efficiency.[11] |

| Base (DIPEA or NMM) | 2.0 - 2.2 equivalents | Neutralizes HCl salt and maintains basic pH for coupling.[11] |

| Solvent | Anhydrous DMF or DCM | Solubilizes reactants. |

| Temperature | 0°C to Room Temperature | Initial cooling minimizes side reactions during activation.[11] |

| Reaction Time | 4 - 12 hours | Monitored by Thin Layer Chromatography (TLC). |

| Typical Yield | 75 - 95% | Varies based on specific amino acids and purification. |

Table 3: Typical Conditions for Cbz Group Deprotection via Catalytic Hydrogenolysis

| Parameter | Condition | Rationale |

|---|---|---|

| Cbz-Protected Peptide | 1.0 equivalent | Substrate |